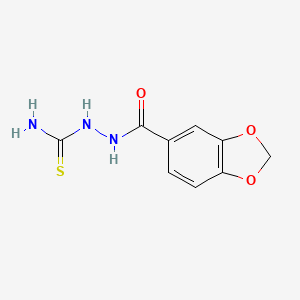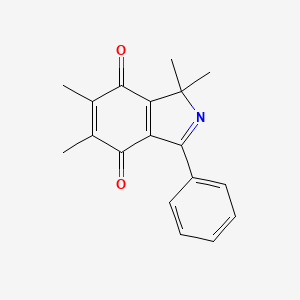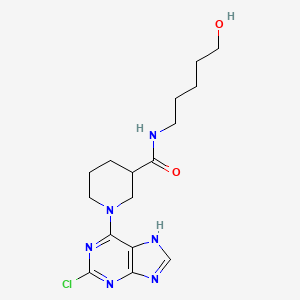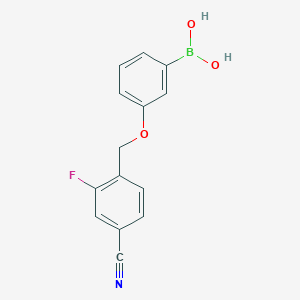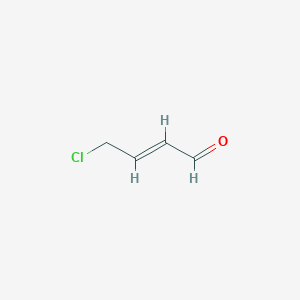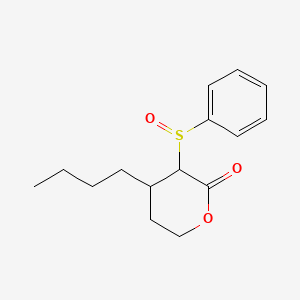
3-(Benzenesulfinyl)-4-butyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)-4-butyloxan-2-one is an organic compound that features a benzenesulfinyl group attached to a butyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-butyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable butyloxanone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-4-butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfinyl)-4-butyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-4-butyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
Benzenesulfonamide derivatives: Contain a sulfonamide group and are used in various chemical and biological applications.
Thiazolone derivatives: Contain a thiazolone ring and are explored for their biological activities.
Uniqueness
3-(Benzenesulfinyl)-4-butyloxan-2-one is unique due to the presence of both a benzenesulfinyl group and a butyloxanone ring, which confer distinct chemical and biological properties
Properties
CAS No. |
89030-37-5 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-4-butyloxan-2-one |
InChI |
InChI=1S/C15H20O3S/c1-2-3-7-12-10-11-18-15(16)14(12)19(17)13-8-5-4-6-9-13/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3 |
InChI Key |
WPZUIGJQQSTXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCOC(=O)C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


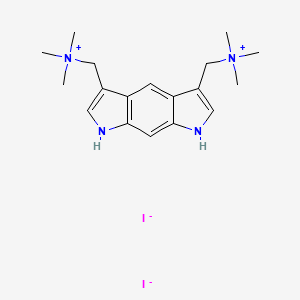
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
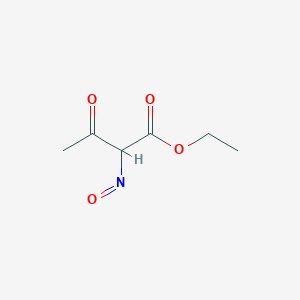
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
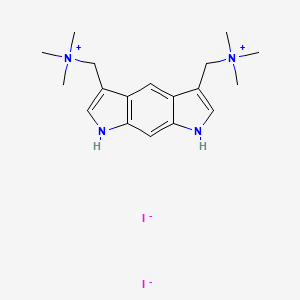
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)

